molecular formula C39H56ClN3O10S B1144864 N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine CAS No. 890654-03-2

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine

Cat. No.: B1144864
CAS No.: 890654-03-2
M. Wt: 794.4 g/mol
InChI Key: AYWIIXDQRUFQGH-CJUSJEAQSA-N
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Description

S-Me-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin . The compound is known for its ability to inhibit microtubule polymerization, making it a valuable tool in cancer research and treatment .

Biochemical Analysis

Biochemical Properties

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes involved in cellular processes. It binds to the active site of wild-type enzymes, thereby inhibiting their activity . This inhibition affects the synthesis of proteins and other cellular components, leading to tumor cell death. The compound interacts with various biomolecules, including enzymes and proteins, which are essential for its antitumor activity .

Cellular Effects

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in tumor cells by disrupting microtubule dynamics, which is critical for cell division . This disruption leads to cell cycle arrest and apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .

Molecular Mechanism

The molecular mechanism of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine involves binding to the active site of target enzymes, leading to their inhibition . This inhibition disrupts the synthesis of proteins and other cellular components, ultimately causing tumor cell death. The compound’s high affinity for its target enzyme enhances its cytotoxicity, making it more effective than its parent compound, maytansinol . Additionally, the compound’s cytotoxicity is not affected by platinum resistance in ovarian cancer cells or by P-glycoprotein inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects on tumor cells .

Dosage Effects in Animal Models

The effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal adverse effects . At higher doses, the compound’s cytotoxicity increases, leading to potential toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is involved in specific metabolic pathways that contribute to its antitumor activity. The compound interacts with enzymes and cofactors involved in protein synthesis and cellular metabolism . These interactions affect metabolic flux and metabolite levels, further enhancing the compound’s cytotoxic effects on tumor cells .

Transport and Distribution

The transport and distribution of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine within cells and tissues are critical for its therapeutic efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, maximizing its antitumor effects .

Subcellular Localization

N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances the compound’s ability to interact with its target enzymes and exert its cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Me-DM4 involves the methylation of DM4. DM4, a derivative of maytansine, contains a free sulfhydryl group that reacts with methylating agents to form S-Me-DM4 . The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to facilitate the methylation process.

Industrial Production Methods

Industrial production of S-Me-DM4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

S-Me-DM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Me-DM4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S-Me-DM4

S-Me-DM4 is unique due to its S-methylation, which enhances its stability and cytotoxicity compared to its parent compound, DM4. This modification allows for more effective targeting and killing of cancer cells when used in ADCs.

Properties

CAS No.

890654-03-2

Molecular Formula

C39H56ClN3O10S

Molecular Weight

794.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1

InChI Key

AYWIIXDQRUFQGH-CJUSJEAQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Synonyms

N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; 

Origin of Product

United States

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